![molecular formula C13H20ClNO B1397523 3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220019-20-4](/img/structure/B1397523.png)
3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1220019-20-4 . It is used in scientific research due to its unique properties, which make it suitable for various applications, such as drug synthesis, molecular labeling, and chemical analysis.
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO•HCl . The molecular weight is 227.73 .Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings and their derivatives are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Their saturated scaffold offers significant advantages, such as efficient exploration of pharmacophore space due to sp3 hybridization, contribution to the stereochemistry of molecules, and increased three-dimensional coverage, a phenomenon known as “pseudorotation” (Li Petri et al., 2021). This versatility has led to the identification of bioactive molecules with target selectivity, characterized by the pyrrolidine ring, indicating its significance in the development of novel pharmacological profiles.
Chemical Modification and Application Potential
The chemical modification of xylan into biopolymer ethers and esters demonstrates the potential of derivatizing organic compounds to achieve specific properties, indicating a pathway for the modification and application of pyrrolidine derivatives in various fields, including drug delivery and antimicrobial agents (Petzold-Welcke et al., 2014). Such modifications can alter functional groups, substitution patterns, and the degree of substitution, highlighting the adaptability of pyrrolidine derivatives for specialized applications.
Safety and Hazards
Propriétés
IUPAC Name |
3-[(3,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-5-11(2)7-13(6-10)15-9-12-3-4-14-8-12;/h5-7,12,14H,3-4,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVVGBYQNWJFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-20-4 | |
| Record name | Pyrrolidine, 3-[(3,5-dimethylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


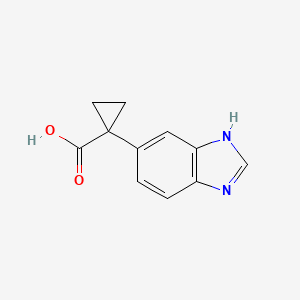
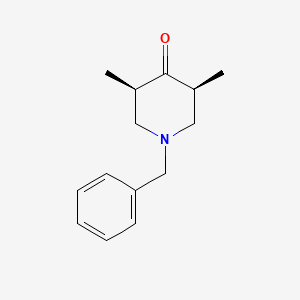
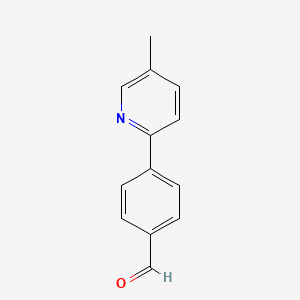


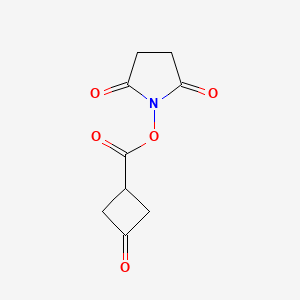


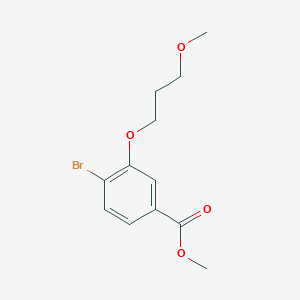


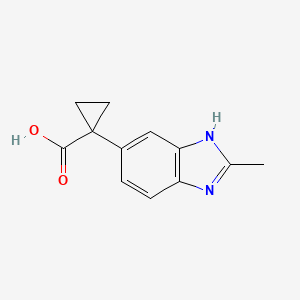
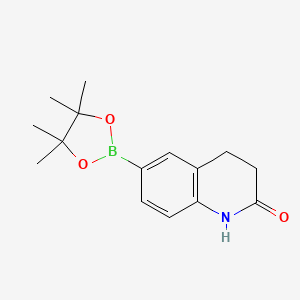
![6-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1397463.png)
